molecular formula C21H23NO3 B13834477 (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Cat. No.: B13834477
M. Wt: 337.4 g/mol
InChI Key: DNMTZPZJQISVPP-MBPVOVBZSA-N
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Description

The compound (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound’s intricate structure includes multiple chiral centers, a cyclopropylmethyl group, and a methanobenzofuroisoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol typically involves multiple steps, including the formation of the benzofuroisoquinoline core and the introduction of the cyclopropylmethyl and methylene groups. The reaction conditions often require the use of strong bases, acids, and various catalysts to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple chiral centers make it an interesting subject for stereochemical studies and asymmetric synthesis.

Biology

In biology, the compound’s potential biological activities, such as enzyme inhibition or receptor binding, are of interest. It may serve as a lead compound for developing new pharmaceuticals or as a tool for studying biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in treating diseases or conditions related to its biological activity, such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, or chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Benzofuroisoquinoline Derivatives: Compounds with similar core structures but different functional groups.

    Cyclopropylmethyl Derivatives: Compounds with the cyclopropylmethyl group but different core structures.

    Methylene-Containing Compounds: Compounds with methylene groups but different overall structures.

Uniqueness

The uniqueness of (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol lies in its combination of structural features, including the benzofuroisoquinoline core, multiple chiral centers, and specific functional groups. This combination gives it distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

DNMTZPZJQISVPP-MBPVOVBZSA-N

Isomeric SMILES

C=C1C=C[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O

Canonical SMILES

C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O

Origin of Product

United States

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